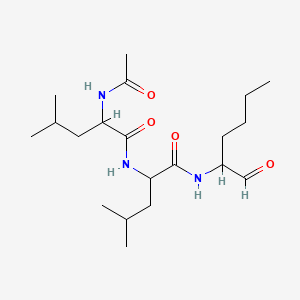

N-Acetyl-leucyl-leucyl-norleucinal

概要

説明

N-Acetyl-leucyl-leucyl-norleucinal is a synthetic tripeptide composed of N-acetyl-leucyl, leucyl, and norleucinal residues joined in sequence . It is known for its role as a protease inhibitor, particularly inhibiting calpain, a calcium-dependent cysteine protease . This compound has significant applications in biochemical research and medicine due to its ability to inhibit proteasomes and other proteases .

準備方法

Synthetic Routes and Reaction Conditions

N-Acetyl-leucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The process requires stringent control of reaction conditions to ensure high purity and yield. Solvents like DMF, ethanol, or methanol are used to dissolve the compound, and the final product is purified using chromatographic techniques .

化学反応の分析

Types of Reactions

N-Acetyl-leucyl-leucyl-norleucinal primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products Formed

The hydrolysis of this compound results in the formation of its constituent amino acids: N-acetyl-leucine, leucine, and norleucine .

科学的研究の応用

N-Acetyl-leucyl-leucyl-norleucinal has a wide range of applications in scientific research:

Biochemistry: Used as a protease inhibitor to study proteasome function and protein degradation pathways.

Cell Biology: Investigates the role of proteasomes in cellular processes like antigen presentation and protein turnover.

Parasitology: Shows inhibitory effects on the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.

作用機序

N-Acetyl-leucyl-leucyl-norleucinal exerts its effects by inhibiting proteasomes and other proteases. It binds to the active site of these enzymes, preventing the degradation of ubiquitinated proteins . This inhibition leads to the accumulation of proteins within the cell, affecting various cellular processes such as antigen presentation and protein turnover .

類似化合物との比較

Similar Compounds

Benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalanilal: Another protease inhibitor with similar inhibitory effects on proteasomes.

Calpain Inhibitor II: Inhibits calpain but with different specificity and potency compared to N-Acetyl-leucyl-leucyl-norleucinal.

Uniqueness

This compound is unique due to its strong inhibitory effect on both proteasomes and calpain, making it a valuable tool in studying protease function and related cellular processes . Its ability to inhibit multiple proteases distinguishes it from other inhibitors that may target only specific enzymes .

生物活性

N-Acetyl-leucyl-leucyl-norleucinal (ALLN) is a synthetic calpain inhibitor known for its diverse biological activities, particularly in the context of neuroprotection, inflammation, and cellular differentiation. This article provides a comprehensive overview of its mechanisms of action, relevant case studies, and research findings regarding its biological activity.

ALLN primarily acts as a selective inhibitor of calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes including apoptosis, cell differentiation, and inflammation. The compound exhibits inhibition at low concentrations while demonstrating complex effects on amyloid precursor protein processing and beta-amyloid peptide production.

Key Properties

- Calpain Inhibition : ALLN inhibits calpain I and II with Ki values ranging from 0.12 µM to 0.23 µM, indicating potent activity against these proteases .

- Concentration-Dependent Effects : At low concentrations, ALLN increases the secretion of beta-amyloid peptides (Abeta40 and Abeta42), while higher concentrations reduce their secretion by inhibiting C100 degradation .

Neuroprotective Effects

Research has shown that ALLN can protect neuronal cells from various neurotoxic insults. For example, in studies involving SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP(+) and rotenone, pre-treatment with ALLN preserved cell viability and morphology by reducing oxidative stress and inflammatory responses .

Inhibition of Cornified Cell Envelope Formation

In experiments with normal human epidermal keratinocytes (NHEK), treatment with ALLN significantly reduced the formation of insoluble cornified cell envelopes during calcium-induced differentiation. This effect was attributed to the inhibition of calpain activity, which is crucial for the activation of transglutaminase enzymes involved in this process .

Case Studies

- Neuroprotection Against Parkinsonian Neurotoxins :

- Effects on Amyloid Precursor Protein Processing :

Research Findings Summary Table

特性

IUPAC Name |

2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKJLXRRQTBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。